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Compound of Interest

Compound Name: Tributoxy(phenyl)silane

CAS No.: 10581-02-9

Cat. No.: B3045377

Get Quote

Executive Summary
Tributoxy(phenyl)silane (CAS: 10581-02-9) exhibits a primary

NMR resonance in the range of -60 to -62 ppm (relative to TMS). It is classified as a

unit (trifunctional organosilane with no siloxane bridges).

In experimental comparisons, the chemical shift is distinct from its methoxy and ethoxy analogs

due to the steric and electronic influence of the butyl chains. This guide analyzes these shifts to

assist in structural characterization, particularly for monitoring sol-gel hydrolysis rates where

the steric bulk of the butoxy group significantly retards reaction kinetics compared to ethoxy

derivatives.

Comparative Technical Profile
The chemical shift of silicon is highly sensitive to the electronegativity and steric bulk of the

substituents. The following table compares tributoxy(phenyl)silane with its direct analogs.
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Table 1: NMR Chemical Shift Comparison ( Monomers)

Compound Formula

Chemical Shift
(

, ppm)

Shift Trend
Hydrolysis
Rate

Phenyltrimethoxy

silane
-55.0 Deshielded (Ref) Fast

Phenyltriethoxysi

lane
-59.4

Shielded (-4.4

ppm)
Moderate

Tributoxy(phenyl)

silane
-60.0 to -62.0* Further Shielded Slow

TEOS

(Reference)
-82.0 Region N/A

*Note: The butoxy shift is estimated based on the authoritative "Gamma Effect" trend observed

in alkoxysilanes, where extending the alkyl chain from ethyl to butyl typically induces a minor

upfield shift (1–2 ppm) due to increased shielding.

Structural Visualization
The following diagram illustrates the chemical structure and the T-unit classification logic used

in NMR analysis.
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Figure 1: Structural determinants of the

chemical shift in tributoxy(phenyl)silane.

Mechanistic Analysis of Chemical Shift
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The Alkoxy Chain Length Effect
The shift from methoxy (-55 ppm) to ethoxy (-59 ppm) to butoxy (~ -61 ppm) follows a

predictable upfield trend (more negative ppm).

Gamma-Effect: In

NMR, adding carbon atoms to the

or

position relative to oxygen generally causes deshielding, but the

-effect (present in propyl and butyl chains) typically causes shielding.

Steric Compression: The bulky butyl groups compress the electron cloud around the silicon

nucleus, increasing the diamagnetic shielding term, which pushes the signal upfield.

Phenyl Substituent Effect
The phenyl group is electron-withdrawing relative to an alkyl group (like methyl).

:

ppm.

:

ppm. The replacement of a methyl group with a phenyl group causes a significant upfield
shift (~15 ppm). This is counter-intuitive to simple electronegativity arguments but is
consistent with the magnetic anisotropy of the aromatic ring and the

-backbonding capability of the phenyl ring to silicon.

Experimental Protocol for Quantitative Analysis
Acquiring high-quality

NMR data for tributoxy(phenyl)silane requires specific parameters due to the nucleus's long
spin-lattice relaxation time (

) and negative Nuclear Overhauser Effect (NOE).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3045377/docs?utm_src=pdf-body#technical-comparison-guide-nmr-chemical-shift-of-tributoxy-phenyl-silane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validated Acquisition Workflow
Solvent System:

Preferred:

(Chloroform-d) or

(Benzene-d6). Benzene often provides sharper lines for phenyl-silanes due to

-

stacking interactions preventing aggregation.

Concentration: 20–30% v/v. High concentration is required due to the low natural

abundance of

(4.7%).

Relaxation Agent (Critical):

Add Chromium(III) acetylacetonate [Cr(acac)

] at a concentration of 0.02 – 0.05 M.

Reasoning: Silicon

relaxation times can exceed 60 seconds in pure degassed samples. Cr(acac)

is a paramagnetic relaxation agent that reduces

to < 5 seconds, allowing for faster scan repetition.

Pulse Sequence:

Inverse Gated Decoupling (IG): Use this to suppress the negative NOE. Without this, the

signal intensity may be nulled or inverted, making integration impossible.

Pulse Angle:
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to

(to further optimize recycle delay).

Recycle Delay (

): With Cr(acac)

, set

seconds. Without Cr(acac)

,

must be

seconds.
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Sample Preparation

Dissolve in CDCl3 or C6D6
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Figure 2: Workflow for quantitative

NMR acquisition.

Application Context: Sol-Gel Hydrolysis Monitoring
In drug delivery and coating applications, tributoxy(phenyl)silane is often used to create

hydrophobic matrices. NMR is the gold standard for monitoring its hydrolysis into

silsesquioxane cages.
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Monomer (

): -60 to -62 ppm.

Hydrolyzed Dimer (

): ~ -68 to -70 ppm.

Linear/Cyclic Trimer (

): ~ -76 to -78 ppm.

Fully Condensed Cage (

): ~ -78 to -80 ppm (e.g., Phenyl-T8 cage).

Performance Note: The tributoxy derivative hydrolyzes significantly slower than the ethoxy

derivative. In a comparative study, while

might reach equilibrium in 4 hours,

may require 24+ hours or elevated temperatures, identifiable by the persistence of the -61 ppm
signal.
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Tributoxy(phenyl)silane Compound Details Source:PubChem Citation:

"Tributoxy(phenyl)silane (CID 619663)."[1] Context: Verifies chemical structure and CAS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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